

The Biological Activity of Olivetol and Its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Olivetol

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This document provides a comprehensive technical overview of the biological activities of **olivetol** (5-pentylresorcinol) and its derivatives. **Olivetol** is a naturally occurring organic compound found in certain lichens and is a key precursor in the biosynthesis of cannabinoids in the Cannabis sativa plant.[1][2][3] Its diverse pharmacological profile, including antioxidant, anti-inflammatory, and cannabinoid receptor modulating properties, has made it a subject of significant scientific interest.[4][5][6] This guide synthesizes current research, presenting quantitative data, mechanistic pathways, and detailed experimental protocols to support further investigation and drug development efforts.

Quantitative Summary of Biological Activities

The biological efficacy of **olivetol** and its synthetic derivatives has been quantified across various assays. The following table summarizes key inhibitory and binding affinity data.

Compound/Derivative	Target/Assay	Metric	Value	Reference
Olivetol	DPPH• Radical Scavenging	IC50	17.77 µg/mL	[7][8]
ABTS•+ Radical Scavenging	IC50	1.94 µg/mL	[7][8]	
DMPD•+ Radical Scavenging	IC50	19.25 µg/mL	[7][8]	
Superoxide Radical Scavenging	IC50	53.30 µg/mL	[7][8]	
Fe ²⁺ Metal Chelating	IC50	2.83 µg/mL	[7][8]	
Acetylcholinesterase (AChE)	Ki	3.40 ± 0.34 nM	[7][8]	
Butyrylcholinesterase (BChE)	Ki	2.73 ± 0.18 nM	[7][8]	
Human Carbonic Anhydrase I (hCA I)	Ki	88.05 ± 11.15 nM	[7][8]	
Human Carbonic Anhydrase II (hCA II)	Ki	178.27 ± 35.94 nM	[7][8]	
CB-25 (Derivative)	Human CB1 Receptor (cAMP)	EC50	1600 nM	[9][10]
Mouse CB1 Receptor (cAMP)	EC50	~20 nM	[9]	
Mouse CB1 Receptor (GTP-γ-S)	EC50	100 nM	[9]	

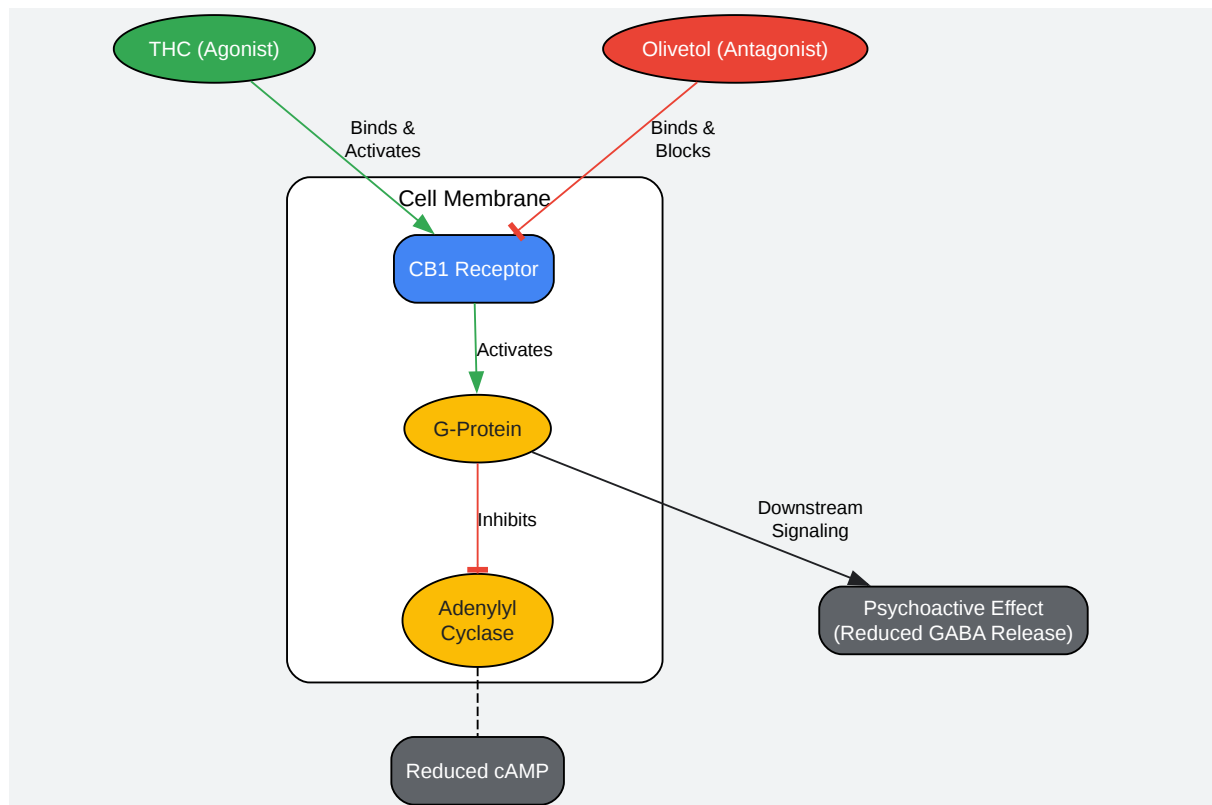
Human CB1 Receptor	Ki	5.2 nM	[9]	
CB-52 (Derivative)	Mouse CB1 Receptor (cAMP)	IC50	450 nM	[9][10]
Human CB1 Receptor (cAMP)	EC50	2600 nM	[9][10]	
Mouse CB1 Receptor (GTP- γ -S)	EC50	11 nM	[9][10]	
Human CB1 Receptor	Ki	210 nM	[9]	

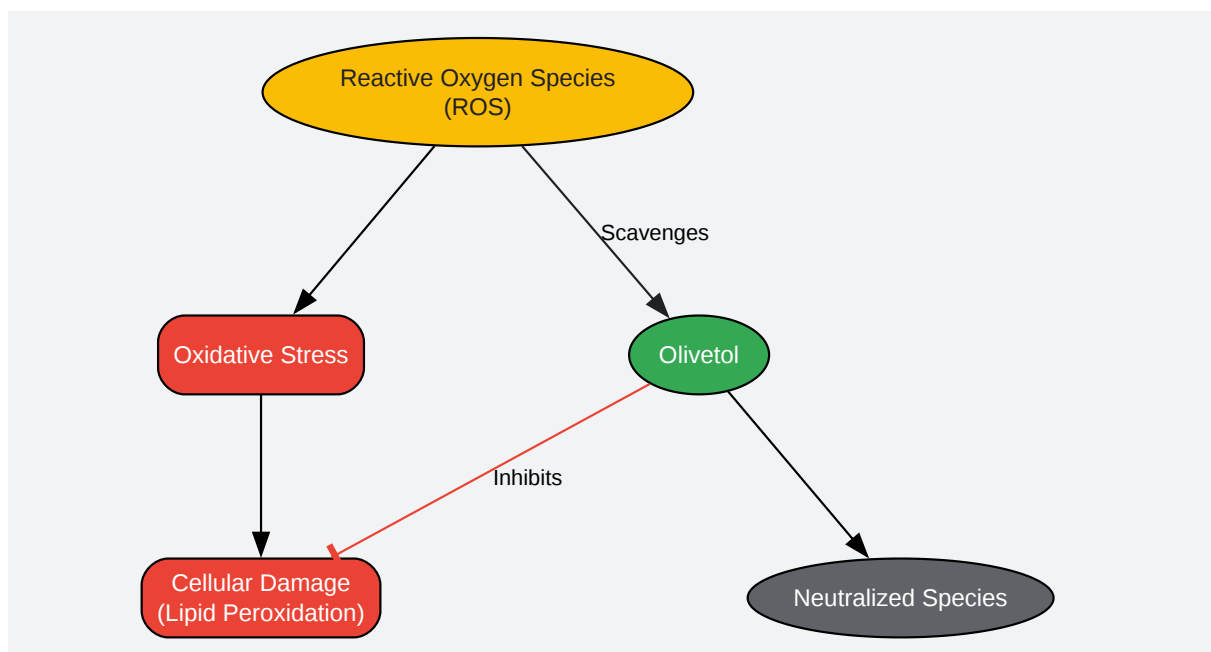
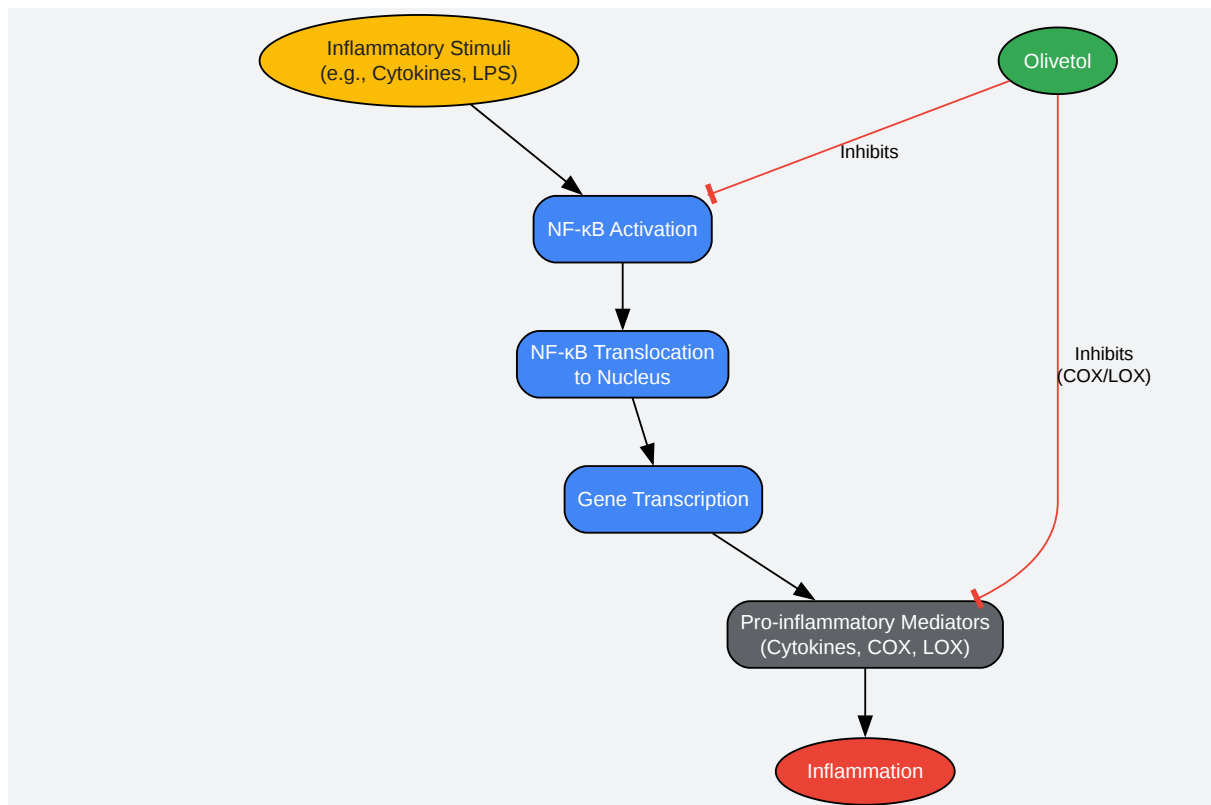
Mechanisms of Action and Signaling Pathways

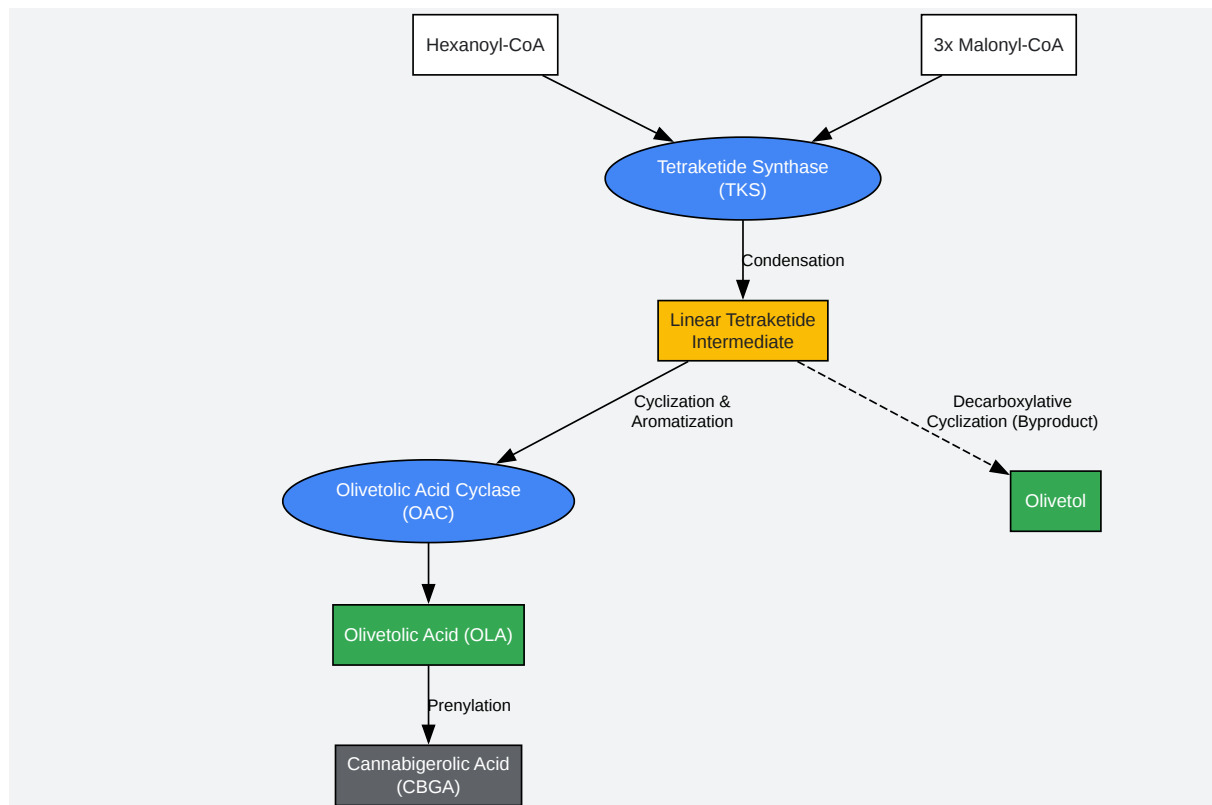
Olivetol and its derivatives exert their effects through several distinct biological pathways.

Cannabinoid Receptor Modulation

Olivetol is structurally analogous to tetrahydrocannabinol (THC) and is believed to act as a competitive inhibitor at cannabinoid receptors CB1 and CB2.[1][11] By binding to these receptors without activating them, **olivetol** can reduce or inhibit the psychoactive effects of agonists like THC.[1][11][12] This competitive antagonism is a key area of its therapeutic potential.[10][12][13]







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